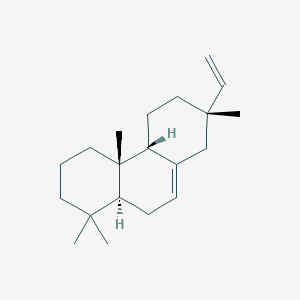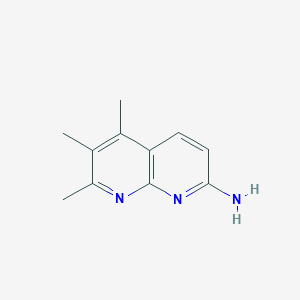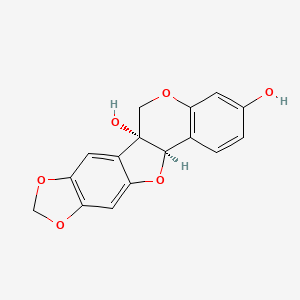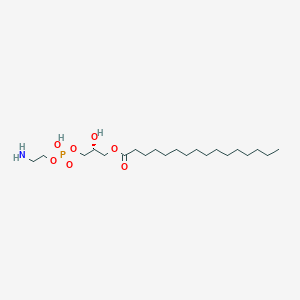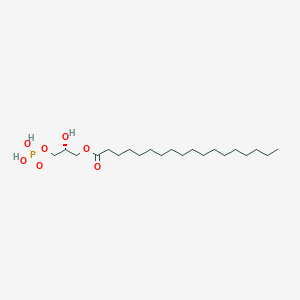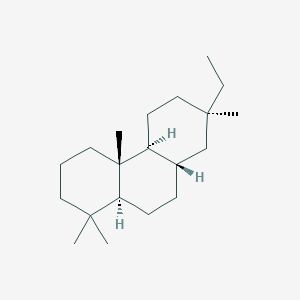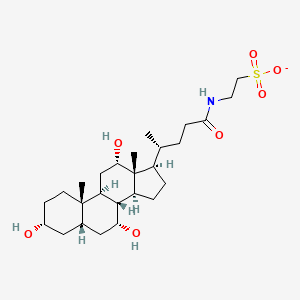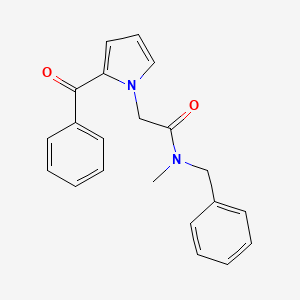![molecular formula C55H102O6 B1242967 TG(16:0/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1242967.png)
TG(16:0/18:0/18:2(9Z,12Z))[iso6]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TG(16:0/18:0/18:2(9Z,12Z))[iso6] is a triglyceride.
Aplicaciones Científicas De Investigación
1. Understanding Lipid Metabolism and Disease Associations
Triacylglycerols (TGs) like TG(16:0/18:0/18:2(9Z,12Z))[iso6] are significant in understanding lipid metabolism and its association with diseases. For instance, research has shown that analyzing TGs with specific fatty acid chain compositions can reveal aberrant lipid metabolism in conditions like hepatocellular carcinoma (HCC) (Guan et al., 2017).
2. Infant Nutrition and Formula Development
The structure of TGs plays a crucial role in infant nutrition, particularly in the development of infant formulas. Human milk, for example, has a unique TG structure that aids in the efficient digestion and absorption of certain fatty acids. Research efforts have focused on replicating these structures in plant-based oils for infant formulas (Innis, 2011), (Van Erp et al., 2021).
3. Thermodynamic and Kinetic Studies
TGs are also relevant in thermodynamic and kinetic studies. For example, thermogravimetry (TG) studies, not directly related to triacylglycerols but sharing the acronym, have been used for analyzing the kinetics of various reactions and material properties (Moldover et al., 1999), (Perkins et al., 2007).
4. Insights into Fatty Acid Composition and Dietary Impact
Studies on TGs provide insights into the fatty acid composition of various foods, such as human milk and peanuts. These insights are crucial for understanding the dietary impact of these foods on human health (Winter et al., 1993), (Semporé & Bézard, 1986).
5. Applications in Medical Research
TGs are also significant in medical research, particularly in studying insulin resistance and cardiovascular health. Specific TG molecules have been identified as potential markers for insulin resistance, highlighting the importance of understanding individual TG species in medical diagnostics and treatment (Kotronen et al., 2009).
Propiedades
Fórmula molecular |
C55H102O6 |
|---|---|
Peso molecular |
859.4 g/mol |
Nombre IUPAC |
[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25,27,52H,4-15,17-18,20-24,26,28-51H2,1-3H3/b19-16-,27-25-/t52-/m1/s1 |
Clave InChI |
MDCUASFVKLEFPW-AXYZMXSISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


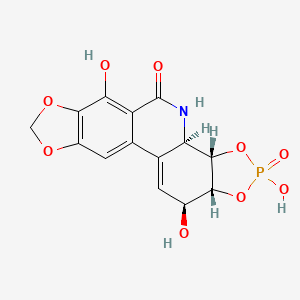


![(2Z)-2-[2-[(1R,2S,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial](/img/structure/B1242891.png)
![2-[(3S)-3-[[(2S)-2-[[2-[8-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-oxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B1242892.png)
